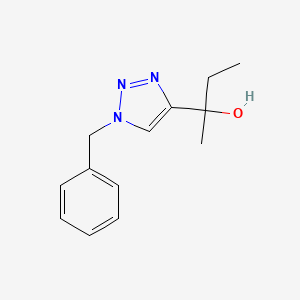
2-(1-Benzyltriazol-4-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzyltriazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound imparts specific physicochemical properties that make it valuable for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyltriazol-4-yl)butan-2-ol typically involves the reaction of 1-benzyl-1H-1,2,3-triazole with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(1-Benzyltriazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine.
科学研究应用
2-(1-Benzyltriazol-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Benzotriazole derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the formulation of corrosion inhibitors, UV stabilizers, and other industrial applications.
作用机制
The mechanism of action of 2-(1-Benzyltriazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol
- 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Uniqueness
2-(1-Benzyltriazol-4-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of the butan-2-ol moiety. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other benzotriazole derivatives. The compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable chemical entity.
属性
IUPAC Name |
2-(1-benzyltriazol-4-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(2,17)12-10-16(15-14-12)9-11-7-5-4-6-8-11/h4-8,10,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYZCABPBSVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CN(N=N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Pyrazin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7521585.png)
![2,5-difluoro-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide](/img/structure/B7521605.png)
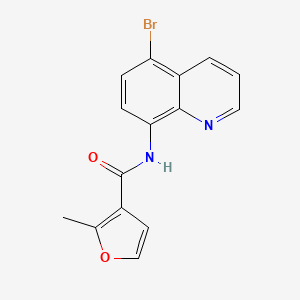
![3-[3-Cyclopropyl-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7521610.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B7521611.png)
![4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)sulfamoyl]benzoic acid](/img/structure/B7521628.png)
![N-[2-[4-(difluoromethoxy)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7521633.png)
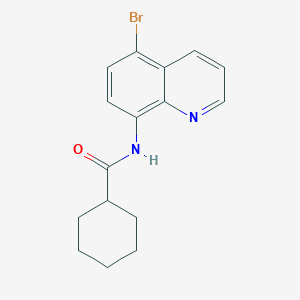
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]propanamide](/img/structure/B7521654.png)
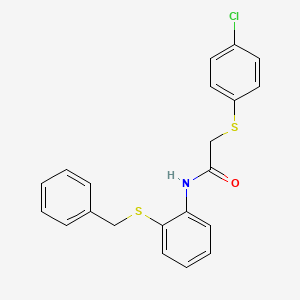
![3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7521667.png)
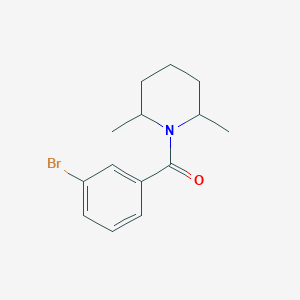
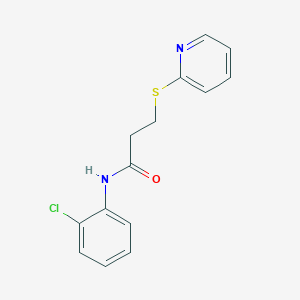
![1-Pyridin-2-yl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B7521677.png)
